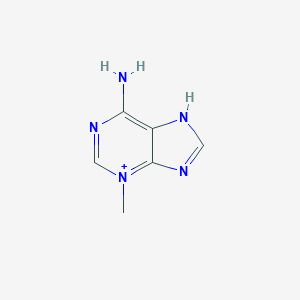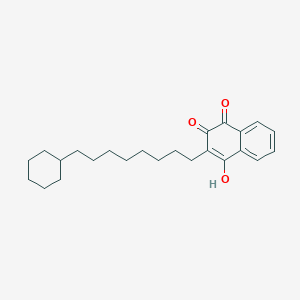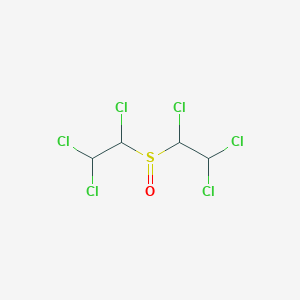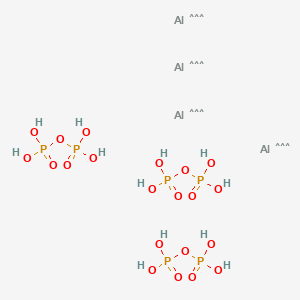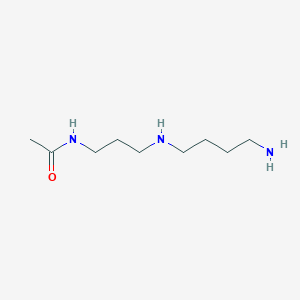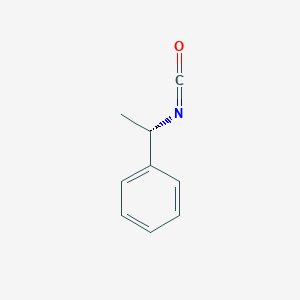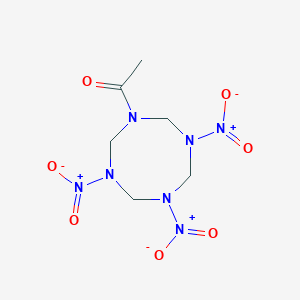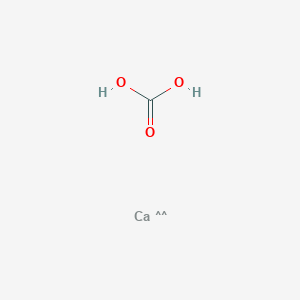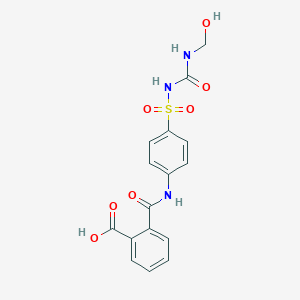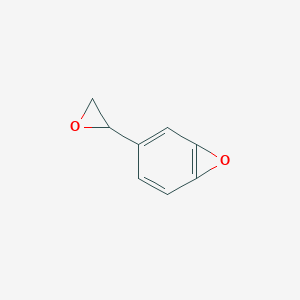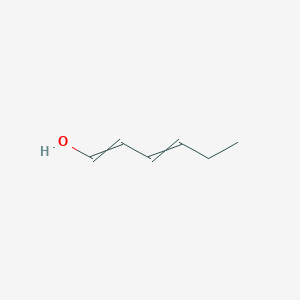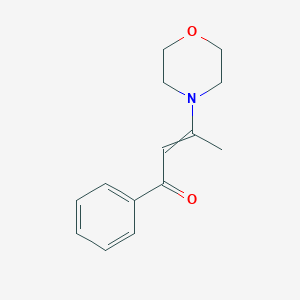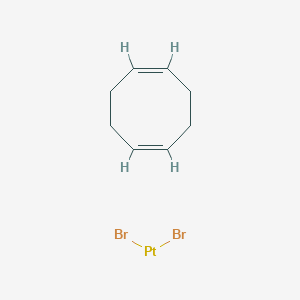
Dibromo(1,5-cyclooctadiene)platinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the chemical formula C8H12Br2Pt. It is a platinum complex where the platinum atom is coordinated to two bromine atoms and a 1,5-cyclooctadiene ligand. This compound is known for its applications in catalysis and the synthesis of other platinum complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibromo(1,5-cyclooctadiene)platinum(II) can be synthesized through the reaction of platinum(II) bromide with 1,5-cyclooctadiene in an inert atmosphere. The reaction typically takes place in a solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for Dibromo(1,5-cyclooctadiene)platinum(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo(1,5-cyclooctadiene)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other ligands such as phosphines or amines.
Oxidative Addition: The compound can participate in oxidative addition reactions, where the platinum center is oxidized, and new ligands are added to the metal center
Common Reagents and Conditions
Substitution Reactions: Common reagents include triphenylphosphine and pyridine. These reactions are typically carried out in solvents like toluene or dichloromethane at room temperature.
Oxidative Addition: Reagents such as alkyl halides or aryl halides are used, often in the presence of a base like potassium carbonate
Major Products
Substitution Reactions: Products include platinum complexes with new ligands, such as Pt(PPh3)2Br2.
Oxidative Addition: Products include platinum(IV) complexes with additional ligands
Applications De Recherche Scientifique
Dibromo(1,5-cyclooctadiene)platinum(II) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs.
Medicine: The compound is being studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Industry: It is used in the production of fine chemicals and in materials science for the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of Dibromo(1,5-cyclooctadiene)platinum(II) involves the coordination of the platinum center to various ligands, which can alter the electronic properties of the metal and facilitate different types of chemical reactions. The platinum center can interact with nucleophiles or electrophiles, leading to the formation of new bonds and the transformation of substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro(1,5-cyclooctadiene)platinum(II)
- Dibromo(1,5-cyclooctadiene)palladium(II)
- Dichloro(1,5-cyclooctadiene)ruthenium(II)
Uniqueness
Dibromo(1,5-cyclooctadiene)platinum(II) is unique due to its specific coordination environment and the presence of bromine atoms, which can be easily substituted by other ligands. This makes it a versatile precursor for the synthesis of a wide range of platinum complexes.
Propriétés
Numéro CAS |
12145-48-1 |
|---|---|
Formule moléculaire |
C8H12Br2Pt |
Poids moléculaire |
463.07 g/mol |
Nom IUPAC |
(5Z)-cycloocta-1,5-diene;dibromoplatinum |
InChI |
InChI=1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |
Clé InChI |
HFLCCHAOKSABAA-PGUQZTAYSA-L |
SMILES |
C1CC=CCCC=C1.Br[Pt]Br |
SMILES isomérique |
C1C/C=C\CCC=C1.Br[Pt]Br |
SMILES canonique |
C1CC=CCCC=C1.Br[Pt]Br |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


